molecular formula C9H14O B2479941 Spiro[2.6]nonan-4-one CAS No. 5743-85-1

Spiro[2.6]nonan-4-one

Cat. No. B2479941
CAS RN: 5743-85-1
M. Wt: 138.21
InChI Key: IARUQYVDPDQGHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Spiro[2.6]nonan-4-one is represented by the InChI code: 1S/C9H14O/c10-8-4-2-1-3-5-9(8)6-7-9/h1-7H2 . This indicates that the compound is composed of 9 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 138.21 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Synthesis Methods : Spiro[4.4]nonane-1,6-dione, a related compound, has been synthesized using rearrangement and Claisen condensation methods, leading to derivatives like trans, trans-spiro[4.4]nonane-1,6-diol (Gerlach & Müller, 1972).
  • Nazarov Cyclization : Spiro[4.5]decane and spiro[4.4]nonane ring systems have been created via FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives (Kuroda et al., 2000).
  • Hydrogenation Studies : The synthesis of spiro[4.4]nonane-1,6-diols via hydrogenation of spiro[4.4]nonane-1,6-dione has been studied, noting significant effects of catalysts on stereoselectivity (Chan et al., 1995).

Catalytic Properties and Applications

  • Catalytic Conversion : Spiro[4,4]nonane conversion has been investigated using platinum-alumina and palladium-alumina catalysts under catalytic reforming conditions, producing various hydrocarbon structures (Shuikin & Voznesenskaya, 1966).
  • Rhodium(II)-Carbenoid C–H Insertion : Spiro[4.4]nonane derivatives have been prepared through Rh2(OAc)4- and Rh2(TPA)4-catalyzed C–H insertions (Aburel et al., 2000).

Structural and Chemical Analysis

  • Angular Distortions Study : Investigations into the configuration of spiro[4.4]nonane substructures reveal insights into local distortions and symmetry coordinates (Luef et al., 1987).

Pharmaceutical and Chemical Synthesis

  • Synthesis for Medical Applications : The synthesis of spiro[4.4]nonane structures has been described for pharmaceutical applications, such as in the synthesis of dimethyl gloiosiphone A (Doi et al., 2007).
  • Construction of Immunomodulatory Compounds : An efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, a component of the immunosuppressive triterpenoid Phainanoid F, has been achieved (Zhang & Nan, 2017).

Safety and Hazards

Spiro[2.6]nonan-4-one is associated with several hazard statements including H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

spiro[2.6]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-4-2-1-3-5-9(8)6-7-9/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARUQYVDPDQGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2(CC1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of potassium tert-butoxide (3.48 g) in tert-butanol (32 mL) was added cycloheptanone (1.9 mL) while stirring under nitrogen atmosphere, followed by stirring the mixture at room temperature for 0.5 hour. Then, to the reaction mixture was added (2-chloroethyl)-dimethylsulfonium iodide (3.7 g) in eight portions over 1.6 hours, followed by stirring the mixture at room temperature for 16.5 hours. To the reaction mixture was added water, followed by extraction with diethyl ether. The organic layer was washed with saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel (diethyl ether:hexane (volume ratio)=1:15) to give spiro[2.6]nonan-4-one (1.40 g).
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